molecular formula C9H17NO3 B3217098 Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate CAS No. 1174627-68-9

Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

Cat. No.: B3217098
CAS No.: 1174627-68-9
M. Wt: 187.24 g/mol
InChI Key: WEFZXWJJPHGTTN-UHFFFAOYSA-N
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Description

Significance of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate as a Subject of Green Chemistry Research

The significance of this compound lies primarily in its role as a potential replacement for traditional polar aprotic solvents, many of which are facing increasing regulatory scrutiny due to their toxicity and environmental persistence. rsc.orgrsc.org Researchers are drawn to this molecule for its favorable characteristics, including low toxicity, good biodegradation, and high solvency power. researchgate.net

A key area of research has been the development of more sustainable synthetic routes for the compound itself. Traditional multi-step synthesis methods can be inefficient and generate significant waste. rsc.orgrsc.org In response, studies have demonstrated novel, single-step reactions, such as base-catalyzed Michael additions, to produce high-purity this compound. rsc.orgresearchgate.netmanchester.ac.uk These advanced routes are noted for being swift, often completed in 30 minutes, and can be performed under solvent-free conditions with only catalytic amounts of base, significantly enhancing the sustainability of the production process. rsc.orgrsc.orgresearchgate.net

Green metrics analysis, including Atom Economy, Complete E factor, and Carbon Intensity, has confirmed that these newer synthetic methods are more sustainable than older, patented routes. rsc.orgresearchgate.net This focus on optimizing the synthesis pathway aligns directly with the core tenets of green chemistry, aiming to make the entire lifecycle of the chemical more environmentally benign.

Overview of its Emergence as a Sustainable Chemical Entity in Academia

The academic emergence of this compound as a sustainable chemical is marked by its investigation and application in fields where hazardous solvents are prevalent. rsc.org It has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents. rsc.orgkaust.edu.sa

Research has demonstrated its successful application as a green solvent in O- and N-arylation reactions, with studies showing similar or even superior yields compared to other green solvents, along with effective solvent recovery. rsc.orgrsc.org Furthermore, its potential in membrane science, a field that traditionally relies on large quantities of conventional toxic solvents, has been identified as a significant opportunity. rsc.orgrsc.orgresearchgate.net

To facilitate its broader adoption, researchers have focused on characterizing its fundamental physicochemical properties. rsc.orgresearchgate.net Important parameters such as its dielectric constant, solubility parameters, and miscibility have been determined to provide the necessary data for its application in various chemical processes. rsc.orgresearchgate.net This foundational work is crucial for establishing it as a viable and well-understood entity in the toolkit of sustainable chemistry.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C9H17NO3 nih.gov
Molecular Weight 187.24 g/mol nih.gov
Boiling Point 278-282 °C researchgate.net
Freezing Point -60 °C researchgate.net
Flash Point 144-146 °C researchgate.net

| Water Solubility | >490 g/L at 24 °C | researchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(9(12)13-4)5-6-8(11)10(2)3/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFZXWJJPHGTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)N(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40889275
Record name Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
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Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Pentanoic acid, 5-(dimethylamino)-2-methyl-5-oxo-, methyl ester
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CAS No.

1174627-68-9
Record name Rhodiasolv Polarclean
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Record name Pentanoic acid, 5-(dimethylamino)-2-methyl-5-oxo-, methyl ester
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Record name Pentanoic acid, 5-(dimethylamino)-2-methyl-5-oxo-, methyl ester
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Record name Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
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Record name Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
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Advanced Applications As a Green Solvent in Organic Transformations

Role in Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical transformation in the synthesis of pharmaceuticals, fine chemicals, and polymers, typically requiring polar aprotic solvents. rsc.org Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate has been successfully utilized as a green reaction medium for these reactions, demonstrating comparable or superior yields compared to other alternative solvents. rsc.orgrsc.org

In O-arylation reactions via an SNAr mechanism, this compound has proven to be an effective solvent. Research has demonstrated its performance in the synthesis of (4-phenoxyaryl) aryl sulfones, which are important compounds in materials science. The reaction of 4-fluorophenyl phenyl sulfone with 4-methoxyphenol, catalyzed by potassium carbonate, shows high yields when conducted in this solvent.

One study compared the performance of this compound with other green solvents in the O-arylation of 4-fluorophenyl phenyl sulfone with 4-methoxyphenol. The results indicated that this compound provided superior yields.

Performance of Green Solvents in O-Arylation Reaction
SolventYield (%)
This compound98
Dimethyl sulfoxide (B87167) (DMSO)95
Cyrene85
Sulfolane92

Similar to O-arylation, this compound is also a highly effective medium for N-arylation SNAr reactions. The reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine, a classic example of an N-arylation SNAr reaction, proceeds efficiently in this solvent, yielding N-(2,4-dinitrophenyl)piperidine. Comparative studies have shown that it performs favorably against other sustainable solvents.

Yields of N-Arylation Reaction in Various Green Solvents
SolventYield (%)
This compound99
Dimethyl sulfoxide (DMSO)97
Cyrene90
Sulfolane94

A key advantage of using this compound is its potential for recovery and reuse, which is crucial for sustainable chemical processes. rsc.orgnih.gov Due to its high boiling point (278–282°C) and water miscibility, recovery can be achieved through methods such as extraction or distillation. nih.gov In the synthesis of benzo-fused chromenes, it was found that the metal catalyst could be retained in the Polarclean phase, allowing the catalyst/solvent system to be reused for consecutive runs without a significant loss in efficiency. nih.gov This approach minimizes waste and avoids the need for chromatographic purification, as products can often be isolated by simple filtration or liquid-liquid phase separation. nih.gov

Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) traditionally relies on hazardous solvents like N,N-dimethylformamide (DMF). researchgate.net this compound (PolarClean) has been identified as a promising green alternative in this field. researchgate.netresearchgate.net

Effective SPPS requires a solvent that can dissolve a wide range of protected amino acids and coupling reagents. peptide.com this compound has demonstrated excellent solubility for all standard Fmoc-amino acids, as well as for key coupling reagents and additives used in peptide synthesis. researchgate.net This high solvency ensures that the reactants are readily available in the solution phase to react with the resin-bound growing peptide chain.

Solubility of Common SPPS Reagents in this compound at Room Temperature
ReagentSolubility (M)
Fmoc-Ala-OH> 0.4
Fmoc-Gly-OH> 0.4
Fmoc-Leu-OH> 0.4
Fmoc-Pro-OH> 0.4
Fmoc-Val-OH> 0.4
HBTU> 0.5
HOBt> 0.5
DICMiscible

Proper swelling of the polymeric resin support is critical for successful SPPS, as it allows reagents to access the reactive sites within the resin beads. tudublin.ie Insufficient swelling can lead to incomplete reactions and lower peptide purity. This compound has been shown to effectively swell the most commonly used resins in SPPS, including polystyrene (PS) and polyethylene (B3416737) glycol (PEG)-based resins like ChemMatrix. researchgate.netresearchgate.net

Good resin swelling facilitates efficient diffusion of reagents, positively impacting the kinetics of both the coupling and deprotection steps. whiterose.ac.uk Studies have shown that the swelling capacity of this green solvent is comparable to that of traditional solvents like DMF, suggesting that it can support efficient peptide synthesis without compromising reaction rates. researchgate.net

Swelling of Various Resins in Different Solvents (mL/g)
Resin TypeThis compoundN,N-Dimethylformamide (DMF)Dichloromethane (DCM)
Aminomethyl Polystyrene (AM-PS)4.54.85.2
ChemMatrix5.86.06.5
Wang Resin4.24.54.9

Polymeric Resin Swelling Characteristics and Kinetic Implications

Polystyrene Resins

Polystyrene (PS) resins are a cornerstone of solid-phase peptide synthesis. The effectiveness of a solvent in SPPS is critically dependent on its ability to swell the resin, which allows for greater accessibility of reagents to the growing peptide chain. This compound has demonstrated a good capacity to swell polystyrene resins, a crucial characteristic for its application in SPPS. researchgate.nettandfonline.com This ensures efficient diffusion of reagents and facilitates the coupling and deprotection steps necessary for peptide elongation.

ChemMatrix Resins

ChemMatrix resins, which are based on polyethylene glycol (PEG), offer advantages over traditional polystyrene resins, especially for the synthesis of long or difficult peptide sequences, due to their enhanced polarity and swelling properties in a range of solvents. sigmaaldrich.combiotage.co.jp this compound has also been shown to effectively swell ChemMatrix resins. researchgate.nettandfonline.com This compatibility with both major classes of SPPS resins highlights its versatility as a green solvent substitute in a wide array of peptide synthesis protocols. researchgate.net

Comparative Performance with Conventional and Alternative Green Solvents in SPPS

The search for replacements for DMF has led to the investigation of numerous alternative organic solvents. This compound has been evaluated alongside other green solvents such as N-butylpyrrolidinone (NBP), γ-valerolactone (GVL), and 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.netresearchgate.net

While no single solvent has emerged as a universal substitute for DMF, PolarClean shows promise. researchgate.net It exhibits excellent solubility for the 20 proteinogenic Fmoc-amino acids and most common coupling reagents. tandfonline.com However, it was found to be incompatible with HBTU and HATU. tandfonline.com Despite its relatively high viscosity compared to some conventional solvents, its performance in synthesizing model peptides is notable, often yielding the target peptide as the primary product. tandfonline.comtandfonline.com

SolventTypeKey Properties in SPPS Context
This compound (PolarClean)Green AlternativeGood swelling for PS and ChemMatrix resins; dissolves Fmoc-amino acids and reagents. researchgate.nettandfonline.com
N,N-dimethylformamide (DMF)ConventionalExcellent solubilizing and swelling ability; facing regulatory restrictions due to toxicity. researchgate.nettandfonline.com
N-butylpyrrolidinone (NBP)Green AlternativeConsidered a greener alternative to DMF. researchgate.netacs.org
Triethyl phosphate (B84403) (TEP)Green AlternativeLow toxicity; viscosity comparable to NMP. tandfonline.com
2-methyltetrahydrofuran (2-MeTHF)Green AlternativeBio-based solvent, often used in mixtures. researchgate.nettandfonline.com

Influence on Peptide Elongation and Side Reaction Suppression

The choice of solvent can significantly impact the efficiency of peptide chain elongation and the prevalence of side reactions that can compromise the purity of the final product.

Analyses of model peptides synthesized using this compound have shown encouraging results. Chromatographic profiles typically indicate that the desired peptide is the major component of the crude product. tandfonline.com This suggests that the solvent facilitates efficient coupling and deprotection steps, leading to a high-quality synthesis that simplifies subsequent purification processes. tandfonline.com

While specific studies focusing solely on the mitigation of undesired acylation reactions by this compound are not extensively detailed in the provided results, its successful use in producing high-purity model peptides suggests a favorable environment for minimizing various side reactions, including undesired acylation. tandfonline.com The solvent's ability to effectively dissolve reactants and swell the resin contributes to clean and efficient amide bond formation.

Minimization of Cyanide Formation in Amide Bond Formation with DIC/Oxyma

A significant safety concern in modern peptide synthesis is the formation of toxic hydrogen cyanide (HCN) when using the common coupling combination of diisopropylcarbodiimide (DIC) and ethyl (hydroxyimino)cyanoacetate (Oxyma). polypeptide.comresearchgate.net Research has shown that HCN is generated from the cyclization of the linear DIC/Oxyma adduct. acs.orgacs.org

The solvent environment plays a crucial role in the rate of this hazardous side reaction. Studies have evaluated greener solvents to minimize HCN formation. acs.org this compound (referred to as PC in the study) was assessed for this purpose. acs.org The rate of HCN formation was found to decrease in the following order of solvents: DMF > NBP > NBP/EtOAc (1:1) > NBP/EtOAc (1:4). acs.org While PolarClean was part of the initial evaluation, the most effective solvent system identified for both minimizing HCN formation and increasing the rate of amide bond formation was a mixture of NBP and ethyl acetate (B1210297) (EtOAc). acs.org This indicates that while PolarClean is a viable green solvent, solvent mixtures may offer superior performance in suppressing this specific and dangerous side reaction. acs.org

Solvent / Solvent SystemEffect on HCN Formation Rate (vs. DMF)Effect on Amide Bond Formation Rate (vs. DMF)
N,N-dimethylformamide (DMF)HighestBaseline
N-butylpyrrolidinone (NBP)Lower than DMFSimilar to DMF
NBP / Ethyl Acetate (1:1)Lower than NBPHigher than DMF/NBP
NBP / Ethyl Acetate (1:4)LowestHighest
Data derived from a study on DIC/Oxyma-mediated amidations. acs.org

Medium for Waste-Minimized Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, which are core motifs in many pharmaceuticals and functional materials, often involves protocols that generate significant chemical waste. nih.gov this compound has been successfully employed as a reaction medium to develop more sustainable, waste-minimized synthetic routes to important heterocyclic structures. nih.gov

Synthesis of 1,2,3-Triazoles

The application of this compound has been demonstrated in the synthesis of fully decorated 1,2,3-triazoles. nih.gov This class of heterocycles is widely utilized in medicinal chemistry and materials science. The use of this green solvent facilitates a more environmentally friendly approach to the well-known "click chemistry" for triazole synthesis. nih.gov Research has shown that Polarclean serves as an efficient medium for these cycloaddition reactions, contributing to waste reduction by simplifying product isolation procedures. nih.gov

Synthesis of Isoxazoles

Similar to triazoles, isoxazoles are another class of heterocyclic compounds with significant applications in various fields of chemistry. The synthesis of isoxazoles via dipolar cycloaddition reactions has been effectively carried out in this compound. nih.gov The use of this solvent has been shown to be beneficial in minimizing waste, particularly by enabling the isolation of the isoxazole (B147169) products through simple filtration or phase separation, thereby avoiding the need for traditional chromatographic purification methods. nih.gov

In one study, the synthesis of isoxazole 3a was optimized using a mixture of Polarclean and water. The results, as summarized in the table below, indicate that a 4:1 mixture of Polarclean to water provided the highest yield.

EntrySolvent System (Polarclean:H₂O)Temperature (°C)Yield (%)
11:070-
29:17050
34:17060

Table 1: Optimization of Isoxazole Synthesis in Polarclean/Water Mixtures nih.gov

Metal-Catalyzed Direct C-H Arylation of Indoles

The direct C-H arylation of indoles is a powerful tool for the synthesis of complex indole (B1671886) derivatives, which are prevalent in pharmaceuticals and natural products. acs.org this compound, in combination with water, has been successfully utilized as a safe and recoverable medium for the palladium-catalyzed direct C2-arylation of indoles. acs.org

In the palladium-catalyzed direct arylation of indoles, achieving high regioselectivity is a significant challenge. Research conducted in a Polarclean/water medium has demonstrated excellent regioselectivity for the C2-position of the indole ring. acs.org When using Pd/C as the catalyst and diphenyliodonium (B167342) tetrafluoroborate (B81430) as the arylating agent, a C2/C3 ratio of 97:3 was achieved. acs.org The amide moiety of this compound is believed to play a beneficial buffering role, minimizing product decomposition that can be caused by the generation of tetrafluoroboric acid during the reaction. acs.org The optimal solvent system was found to be a 1:4 mixture of Polarclean to water, which resulted in a 93% isolated yield of the C2-arylated product. acs.org

EntrySolventC2/C3 RatioIsolated Yield (C2)
1Polarclean97:3-
2Polarclean/H₂O (1:4)97:393%
3Water-Lower Yield

Table 2: Effect of Solvent on the Regioselectivity of Indole Arylation acs.org

A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst. In the context of the Pd/C-catalyzed C2-arylation of indoles in a Polarclean/water medium, both the catalyst and the reaction medium have been shown to be effectively recycled. acs.org The heterogeneous nature of the Pd/C catalyst allows for its recovery by simple filtration. acs.org Studies have demonstrated that the catalyst and the Polarclean/water solvent system can be reused for at least six consecutive runs without a significant loss of activity or selectivity. acs.org Furthermore, metal leaching into the reaction medium was found to be very low, highlighting the stability of the catalytic system. acs.org

CycleConversion (%)Isolated Yield (%)Pd Leaching (ppm)
1>99931.8
2>99921.9
3>99931.8
4>99912.0
5>99921.9
6>99912.1

Table 3: Catalyst and Solvent Recycling in the C2-Arylation of Indole acs.org

Applications in Broader Organic Reaction Contexts

The utility of this compound extends beyond the synthesis of heterocyclic compounds. Its properties as a polar aprotic solvent make it suitable for a range of other important organic transformations.

It has been successfully employed as a green solvent for nucleophilic aromatic substitution (SNAr) reactions, demonstrating similar or even superior yields compared to other green solvents. rsc.org The high boiling point and stability of the solvent are advantageous for these reactions, which often require elevated temperatures. rsc.org

Furthermore, this compound has been investigated as a greener alternative to traditional solvents like dimethylformamide (DMF) in solid-phase peptide synthesis (SPPS). researchgate.net It has shown excellent solubility for Fmoc-protected amino acids and reagents commonly used in SPPS, as well as good swelling capacity for the resins, indicating its potential to reduce the environmental impact of peptide manufacturing. researchgate.net

Amide Coupling Reactions

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry. The use of green solvents is highly desirable to mitigate the environmental impact of these common reactions. A comprehensive review of scientific literature and chemical databases was conducted to identify the use of this compound as a solvent for amide coupling reactions. Despite its classification as a polar aprotic solvent, a class of solvents often used for such transformations, no specific research articles or detailed studies documenting its application, efficacy, or reaction conditions for general amide coupling reactions were found.

While the related application of this solvent in solid-phase peptide synthesis has been explored, this does not extend to the broader category of general amide coupling reactions as per the available literature.

Table 1: Research Findings for Amide Coupling Reactions

MetricFindings
Published Studies No specific studies found.
Reaction Conditions Not applicable.
Substrate Scope Not applicable.
Yields Reported Not applicable.
Advantages Noted Not applicable.

Aldehyde Reductive Amination

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. The search for greener and more sustainable reaction media is a key area of research in this field. An extensive search of the scientific literature was performed to gather data on the application of this compound as a solvent in the reductive amination of aldehydes. The investigation did not yield any published research, such as communications, full papers, or patents, that have reported the use of this specific solvent for this purpose. Consequently, there is no available data on reaction protocols, yields, or the compatibility of common reducing agents with this solvent for aldehyde reductive amination.

Table 2: Research Findings for Aldehyde Reductive Amination

MetricFindings
Published Studies No specific studies found.
Reaction Conditions Not applicable.
Substrate Scope Not applicable.
Yields Reported Not applicable.
Advantages Noted Not applicable.

Delépine Reaction

The Delépine reaction provides a method for the synthesis of primary amines from alkyl halides via a hexamethylenetetramine salt. The reaction is typically carried out in solvents like chloroform (B151607) or ethanol. A thorough literature survey was conducted to determine if this compound has been employed as a green alternative solvent for the Delépine reaction. The search found no evidence of its use in this specific named reaction. The scientific literature does not currently contain any examples, studies, or data regarding the performance of the Delépine reaction in this solvent.

Table 3: Research Findings for the Delépine Reaction

MetricFindings
Published Studies No specific studies found.
Reaction Conditions Not applicable.
Substrate Scope Not applicable.
Yields Reported Not applicable.
Advantages Noted Not applicable.

Membrane Science and Technology

This compound, often referred to by its trade name Rhodiasolv® PolarClean, is being extensively explored for its broad applicability in membrane science, a field historically reliant on large quantities of conventional, toxic solvents. researchgate.netrsc.org Its role spans from the initial dissolution of polymers for membrane casting to the final stages of cleaning and regenerating end-of-life membranes.

The efficacy of a solvent in membrane fabrication begins with its ability to dissolve the chosen polymer. This compound has demonstrated excellent solvency for a range of polymers commonly used in membrane manufacturing. Studies have confirmed its capacity to dissolve polymers such as Polysulfone (PSf) and Polyvinylidene fluoride (PVDF). rsc.org This high solvency power is a critical first step in creating a homogenous "dope solution" necessary for casting uniform and effective membranes. mdpi.com

The compound's physical and chemical properties make it a suitable replacement for solvents like NMP and DMAc. researchgate.net Research has focused on its potential as a green solvent to enhance the sustainability of membrane fabrication processes without compromising, and in some cases, even improving, membrane performance. researchgate.net

Table 1: Polymer Solubility in this compound

Polymer Solubility Application
Polysulfone (PSf) Soluble Membrane Fabrication
Polyvinylidene fluoride (PVDF) Soluble Membrane Fabrication
Polybenzimidazole (PBI) Partially Soluble May act as an activating solvent
Polyimide (PI) Partially Soluble May act as an activating solvent
Polyacrylonitrile (PAN) Partially Soluble May act as an activating solvent

Data sourced from Cseri et al., 2019. rsc.org

The Non-Solvent-Induced Phase Separation (NIPS) method is a primary technique for creating asymmetric membranes, which feature a dense selective layer and a porous support structure. mdpi.com In this process, a polymer solution is cast into a thin film and then immersed in a non-solvent bath (typically water), causing the polymer to precipitate and form the membrane structure. mdpi.com this compound has been successfully employed as the solvent in the NIPS process for various polymers. mdpi.comkinampark.com

This compound has been identified as a promising bio-derived solvent for fabricating Polysulfone (PSf) membranes via the NIPS method. mdpi.comnih.gov Polysulfone is widely used for membranes due to its chemical resistance, thermal stability, and mechanical strength. mdpi.comnih.gov

Research comparing PSf membranes prepared with this green solvent to those made with traditional DMAc revealed significant differences in performance and structure. Membranes cast from a this compound solution exhibited higher water flux and slightly higher solute rejection. mdpi.comnih.gov

Table 2: Performance Comparison of Polysulfone (PSf) Membranes

Solvent Water Flux (L m⁻²h⁻¹) Solute Rejection (%) Predominant Pore Structure
This compound 176.0 ± 8.8 99.0 ± 0.51 Sponge-like
Dimethylacetamide (DMAc) 63.1 ± 12.4 96.0 ± 2.00 Finger-like

Data sourced from Dong et al., 2018. mdpi.comnih.gov

While early studies showed promise, some challenges were noted, such as membrane pore collapse during cleaning. uky.edu Subsequent research has explored using it in combination with co-solvents like γ-valerolactone (GVL) to create more durable PSf membranes with performance comparable to those made with NMP. mdpi.com

The compound has been utilized as a complete replacement for toxic solvents in the synthesis of high-performance poly(vinyl chloride) (PVC) ultrafiltration membranes. researchgate.net This represents a significant step towards increasing the sustainability of PVC membrane manufacturing. In one study, researchers systematically investigated the effects of polymer concentration and the addition of an amphiphilic copolymer. The optimal formulation resulted in a membrane with high surface porosity, a smooth surface, and ultrahigh pure water permeability. researchgate.net

The study demonstrated the feasibility of using this compound to produce effective PVC ultrafiltration membranes, achieving nearly 98% rejection of sodium alginate and a pure water permeability coefficient of over 5000 L m⁻²h⁻¹bar⁻¹. researchgate.net

When used to fabricate polysulfone membranes, this compound tends to produce a sponge-like pore structure. mdpi.comnih.gov This is in contrast to the finger-like macrovoids often formed when using traditional solvents like DMAc. mdpi.comnih.gov The lower diffusivity of this compound compared to DMAc is believed to promote an earlier phase separation, leading to the formation of smaller, more uniform pores. researchgate.net This control over morphology allows for the tailoring of membranes for specific filtration applications, such as ultrafiltration and microfiltration. researchgate.net

One of the significant challenges in membrane technology is "irrecoverable fouling," where foulants bind so strongly to the membrane matrix that they cannot be removed by conventional chemical cleaning. nih.govacs.org This issue often leads to the premature disposal of membranes.

A novel and effective green cleaning strategy has been developed using this compound to remove these stubborn foulants from end-of-life (EOL) polyvinylidene fluoride (PVDF) membranes used in membrane bioreactors (MBRs). nih.govacs.org The selection of this solvent was based on its strong interaction with the PVDF membrane material. nih.govacs.org

Molecular dynamic simulations have shown that the strong interaction between the solvent and the PVDF material allows the solvent molecules to displace the irrecoverable foulants from their binding sites. nih.govacs.org This is followed by the desorption of the foulants from the membrane surface and their diffusion into the bulk solvent phase. nih.govacs.org

This cleaning method has proven highly effective. After cleaning with this compound, the water permeance of an EOL membrane that had been in service for six years was recovered from 47.6 to 390.9 L m⁻² h⁻¹ bar⁻¹, achieving a flux recovery ratio of approximately 100% while maintaining the membrane's rejection ability and stability. nih.govacs.org This provides a sustainable strategy to prolong the service life of membranes in wastewater treatment applications. nih.govacs.org

Removal of Irrecoverable Foulants from End-of-Life Membranes

Elucidation of Cleaning Mechanisms

This compound, commercially known as PolarClean or Rhodiasolv PolarClean, serves as a powerful cleaning agent in various industrial applications, particularly for the removal of resins such as polyester, epoxy, and polyurethane. Its cleaning efficacy is attributed to its molecular structure and physicochemical properties. As a polar aprotic solvent, it possesses a high dipole moment and dielectric constant, enabling it to effectively dissolve polar and polarizable substances.

The cleaning mechanism is primarily based on the principle of "like dissolves like." The polar nature of this compound allows it to interact strongly with and solvate polar organic residues, such as the functional groups present in polymeric resins. Its solvency profile is comparable to that of traditional and more hazardous solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF), which are known for their effectiveness in dissolving a wide range of polymers. The amide and ester functionalities within the solvent's structure contribute to its ability to disrupt the intermolecular forces holding the resinous contaminants together and to the substrate, facilitating their removal. Furthermore, its water-soluble nature allows for easier rinsing and disposal of the cleaning solution.

Interaction with Polyvinylidene Fluoride (PVDF) Matrix

This compound has been identified as an effective solvent for Polyvinylidene Fluoride (PVDF), a fluoropolymer widely used in the fabrication of membranes for separation processes. The interaction between the solvent and the PVDF matrix is crucial for the formation of porous membrane structures via techniques like solvent casting and non-solvent induced phase separation.

The strong interaction and subsequent dissolution of PVDF in this solvent can be understood through the concept of Hansen Solubility Parameters (HSPs), which characterize the cohesive energy of a substance based on dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A good solvent for a particular polymer will have HSP values similar to that of the polymer. This compound exhibits HSPs that are in close proximity to those of PVDF, indicating a high degree of compatibility and a favorable dissolution process. This allows for the preparation of homogeneous polymer solutions, a critical prerequisite for fabricating membranes with controlled morphology and performance characteristics.

Table 1: Hansen Solubility Parameters of this compound and a Common Conventional Solvent

Solvent δD (MPa½) δP (MPa½) δH (MPa½)
This compound 15.8 10.7 9.2
N-Methyl-2-pyrrolidone (NMP) 18.0 12.3 7.2

Liquid-Phase Exfoliation (LPE) of Layered Materials for 2D Nanosheet Production

Liquid-phase exfoliation (LPE) is a scalable method for producing two-dimensional (2D) nanosheets from their bulk layered precursors. The choice of solvent is critical in this process, as it must effectively overcome the van der Waals forces between the layers of the bulk material to facilitate exfoliation and stabilize the resulting nanosheets in a dispersion. This compound has emerged as a promising green solvent for the LPE of various 2D materials.

**4.2.1. Exfoliation of Transition Metal Dichalcogenides (e.g., WS₂, MoS₂) **

Research has demonstrated the successful use of this compound for the sonication-assisted liquid-phase exfoliation of transition metal dichalcogenides (TMDs) such as tungsten disulfide (WS₂) and molybdenum disulfide (MoS₂). acs.orgnih.gov Studies have shown that this solvent can produce stable dispersions of few-layer TMD nanosheets. The exfoliation process in this solvent has been found to yield nanosheets with a high aspect ratio. univaq.it

Graphene Exfoliation Studies

The application of this compound has also been extended to the exfoliation of graphite to produce graphene nanosheets. acs.orgnih.gov Investigations have revealed that this solvent is not only effective in producing graphene dispersions but also leads to a lower density of defects in the exfoliated flakes compared to traditional solvents. nih.gov This is a significant advantage as the electronic and mechanical properties of graphene are highly sensitive to structural imperfections. The use of this green solvent can lead to the production of higher quality graphene for various applications. nih.gov

Exfoliation of Other 2D Materials (e.g., TiB₂, Germanium Selenide)

While the use of this compound has been documented for the exfoliation of TMDs and graphene, its application for other 2D materials such as titanium diboride (TiB₂) and germanium selenide (GeSe) is not as widely reported in the current scientific literature. The exfoliation of these materials often involves different solvent systems and methodologies tailored to their specific surface energies and chemical properties.

Comparative Analysis with Traditional Dispersion Media

A key advantage of this compound is its superior performance in LPE compared to traditional, hazardous solvents like N-methyl-2-pyrrolidone (NMP). acs.orgnih.gov Direct comparisons under the same processing conditions have shown that this green solvent can lead to a significantly higher yield of few-layer nanosheets. nih.govnih.gov

Table 2: Comparative Performance of this compound and NMP in the Liquid-Phase Exfoliation of Graphene

Parameter This compound N-Methyl-2-pyrrolidone (NMP)
Yield of few-layer flakes (<5 nm) ~350% higher than NMP Baseline
Average lateral size of flakes Comparable to NMP Comparable
Density of defects (I(D)/I(G) ratio) As low as 0.07 ± 0.01 ~10 times higher

This data is based on a direct comparison under the same processing conditions. acs.orgnih.gov

The enhanced exfoliation efficiency is attributed to the favorable interaction between the solvent and the surface of the 2D materials. The ability of this compound to produce high-quality nanosheets with fewer defects highlights its potential to replace toxic solvents in the large-scale production of 2D materials for a wide range of applications. nih.govnih.gov

This compound: A Key Compound in Advanced Materials and Process Engineering

This compound, known commercially as Rhodiasolv® PolarClean, is a polar aprotic solvent gaining significant attention as a sustainable alternative to traditional solvents in high-performance industrial applications. rsc.orgresearchgate.net Its unique properties are paving the way for innovations in advanced materials science, particularly in the fabrication of battery components and the synthesis of specialized polymers.

Mechanistic Insights and Theoretical Investigations

Reaction Mechanism Studies in Organic Synthesis

The synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate has been optimized through novel single-step reactions that align with the principles of green chemistry. researchgate.netrsc.orgnih.gov These methods provide a more sustainable alternative to previous multi-step commercial routes. syensqo.com

Detailed Analysis of Michael Addition Pathways

High-purity this compound can be efficiently synthesized via base-catalyzed Michael additions. researchgate.netrsc.orgnih.gov The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone for forming carbon-carbon bonds in a mild and atom-economical manner. nih.govnih.gov In the synthesis of this target compound, retrosynthetic analysis points to two primary pathways involving the formation of the C-C bond through Michael addition. syensqo.com

The general mechanism involves the deprotonation of a Michael donor by a base to form a stabilized carbanion (enolate). nih.govmdpi.com This nucleophile then attacks the β-carbon of a Michael acceptor, an electrophilic alkene, leading to the formation of a new enolate, which is subsequently protonated to yield the final product. nih.govmdpi.com

Two specific and efficient synthetic routes have been developed:

Route B (C4 + C2 strategy): This pathway involves the reaction between N,N-dimethylacetamide (DMAc) and methyl methacrylate (B99206). The process begins with the deprotonation of DMAc using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to form the corresponding lithium enolate. syensqo.com This enolate then acts as the Michael donor, adding to methyl methacrylate (the Michael acceptor) to form the target compound after an acidic work-up. syensqo.com

Route C (C3 + C3 strategy): This approach utilizes the reaction between methyl propionate (B1217596) and N,N-dimethylacrylamide (DMAA). syensqo.com A strong base, such as potassium tert-butoxide (KOtBu), is used to deprotonate methyl propionate. nih.gov The resulting nucleophile adds to DMAA to yield this compound. syensqo.com This particular route has shown great potential due to its rapid reaction time and the use of only catalytic amounts of base. researchgate.netrsc.orgnih.gov

Synthetic RouteMichael DonorMichael AcceptorBase CatalystKey Features
Route B N,N-dimethylacetamide (DMAc)Methyl methacrylateLithium diisopropylamide (LDA)Proceeds swiftly at -78 °C. syensqo.com
Route C Methyl propionateN,N-dimethylacrylamide (DMAA)Potassium tert-butoxide (KOtBu)Fast (30 min), solvent-free, uses catalytic base (<6.5 mol%). researchgate.netrsc.orgnih.gov

Solvent Effects on Reaction Selectivity and Rate

Solvent choice is a critical parameter in organic synthesis, influencing reaction rates and selectivity. In the synthesis of this compound, particularly via Route C, a significant advancement has been the implementation of solvent-free conditions. nih.gov This approach aligns with the fifth principle of green chemistry, which encourages avoiding the use of auxiliary substances like solvents wherever possible. nih.gov

By using a high concentration of the reactant N,N-dimethylacrylamide (DMAA), a polar environment is emulated, which enhances the basicity of the potassium tert-butoxide catalyst. nih.gov This strategy not only minimizes waste but also contributes to a swift reaction time of around 30 minutes. researchgate.netrsc.orgnih.gov The absence of a separate solvent simplifies the work-up and purification process, making the synthesis more efficient and environmentally friendly. nih.gov The use of polar aprotic solvents is typical for enhancing the basicity of catalysts like KOtBu, but demonstrating the reaction's success without an additional solvent marks a significant process improvement. nih.gov

Computational Chemistry Approaches

Theoretical and computational studies provide valuable insights into the molecular properties and behavior of chemical compounds, complementing experimental findings.

Molecular Dynamic Simulations for Interfacial Phenomena (e.g., Membrane Cleaning)

This compound has been identified as a green solvent with broad opportunities in membrane science, an area where conventional, toxic polar aprotic solvents are often used in large quantities. researchgate.netrsc.org Its properties make it a promising candidate for applications such as membrane fabrication and cleaning. While its potential in these interfacial processes is recognized, specific studies detailing molecular dynamics (MD) simulations to model its interaction with membrane surfaces were not found in the reviewed literature. MD simulations are a powerful tool for understanding the atomic-level interactions between solvent molecules and membranes, which could elucidate mechanisms of action in applications like membrane cleaning by modeling how the solvent associates with and removes foulants from a membrane surface. researchgate.net

Theoretical Modeling of Solvation Properties

The utility of this compound as a solvent is fundamentally determined by its solvation properties. Important practical solvent parameters have been determined to facilitate its adoption as a green solvent. researchgate.netrsc.org These parameters are crucial for predicting its behavior in various applications, from chemical synthesis to the formulation of agrochemicals. syensqo.com

Hansen Solubility Parameters (HSPs) are a widely used tool for predicting the solubility of one material in another. They deconstruct the total cohesion energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). Solvents with similar HSP values to a solute are likely to dissolve it. The HSPs for this compound (often referred to by its trade name, Polarclean) have been determined and are noted to be close to those of N-methyl-2-pyrrolidone (NMP), a common but hazardous solvent it is intended to replace. This similarity in solubility parameters explains its effectiveness in applications where NMP is traditionally used.

ParameterValue (MPa¹ᐟ²)
Dispersion (δd) 16.8
Polar (δp) 11.8
Hydrogen Bonding (δh) 9.4

Fundamental Understanding of Solvent Performance

The role of a solvent in a chemical reaction extends far beyond simply dissolving reactants. The solvent medium can profoundly influence reaction rates, pathways, and selectivity through a complex interplay of physical and chemical interactions with solute molecules, including reactants, intermediates, transition states, and products. mdpi.com For this compound, sold under the brand name Rhodiasolv PolarClean, understanding its performance as a polar aprotic solvent is crucial for its application and for designing more efficient and sustainable chemical processes. rsc.orgscribd.com Its physicochemical properties, such as polarity, viscosity, and coordinating ability, dictate its behavior and its impact on reaction outcomes. researchgate.net A fundamental investigation into these properties allows for a mechanistic interpretation of its role in catalysis and other chemical transformations.

The utility of this compound as a solvent is directly linked to its distinct physicochemical properties. researchgate.net As a polar aprotic solvent, it possesses a high dielectric constant and significant solvent power, making it a potential replacement for conventional, more hazardous solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). rsc.orgresearchgate.net The correlation between its specific properties and the resulting reaction kinetics and selectivity is a key area of investigation.

Physicochemical Properties:

Several key physical properties of this compound have been determined, which are essential for predicting its behavior in a reaction. These properties include its dielectric constant, density, viscosity, and various solubility parameters. rsc.orgresearchgate.net

Below is an interactive table detailing some of the fundamental physicochemical properties of Rhodiasolv PolarClean.

PropertyValueTemperature (°C)
Dielectric Constant 19.325
Density 1.037 g/cm³20
Viscosity 5.8 mPa·s20
Surface Tension 37.9 mN/m20
Boiling Point 278-282 °CN/A
Flash Point 144-146 °CN/A
Water Solubility >490 g/L24

Data sourced from multiple studies. rsc.orgresearchgate.net

Impact on Reaction Kinetics and Selectivity:

The properties listed above have direct consequences for reaction outcomes.

Polarity and Solvation: The high polarity, indicated by its dielectric constant, allows this compound to effectively solvate polar molecules and stabilize charged intermediates and transition states. This is particularly advantageous in reactions proceeding through ionic mechanisms, such as nucleophilic aromatic substitution (SNAr) reactions. For instance, its application in O- and N-arylation SNAr reactions has demonstrated yields that are comparable or superior to those achieved in other green solvents. rsc.org

Viscosity and Mass Transfer: Solvent viscosity can influence reaction rates, especially when the diffusion of reactants, such as gases, is the rate-limiting step. rsc.org In asymmetric hydrogenations, for example, the availability of H₂ in the solution can affect enantioselectivity. rsc.org While the viscosity of this compound is moderate, it is a factor that must be considered when optimizing reactions that are sensitive to mass transfer limitations. researchgate.net

Coordinating Ability: As an aprotic solvent, it does not have acidic protons to donate for hydrogen bonding. However, the oxygen and nitrogen atoms can act as hydrogen bond acceptors and coordinate with metal centers in catalytic complexes. This coordination can influence the stability, activity, and selectivity of the catalyst. mdpi.comrsc.org In rhodium-catalyzed asymmetric hydrogenations, the solvent can stabilize the electronically unsaturated active catalyst species; however, overly strong coordination can reduce activity. rsc.org The specific interactions between this compound and a catalyst system would need to be evaluated to determine the precise effect on a given reaction.

Case Study: Solvent Effects in Asymmetric Catalysis

While specific, extensive studies correlating the properties of this compound to enantioselectivity are emerging, the principles can be illustrated by examining general solvent effects in asymmetric catalysis. The choice of solvent is critical in tuning the outcome of such reactions. acs.org For example, in the Rhodium-catalyzed asymmetric hydrogenation of enamines, changing the solvent can significantly alter both the conversion rate and the enantiomeric excess (% ee) of the product. acs.org

The following interactive table, based on findings from a study on asymmetric hydrogenation, illustrates how reaction outcomes can vary with the solvent, highlighting the importance of solvent selection.

SolventConversion (%)Enantiomeric Excess (% ee)
Methanol (B129727) LowN/A
Ethanol >9993
1-Propanol >9994
2-Propanol >9997
Toluene 9090
THF 4684

This table is representative of the types of solvent effects observed in asymmetric catalysis and is based on data for a specific rhodium-catalyzed reaction. acs.org The low conversion in methanol was attributed to alcoholysis of the starting material.

The superior results in alcoholic solvents like 2-propanol suggest that solvent coordination to the rhodium catalyst may play a crucial role in achieving high conversion and enantioselectivity. acs.org The application of this compound in such systems would be a subject of interest, where its unique combination of polarity, aprotic nature, and coordinating ability could offer distinct advantages in tuning catalytic performance. rsc.org

Advanced Analytical Characterization in Research Contexts

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable tools in modern chemistry, providing detailed information about the molecular structure and purity of a substance. In the study of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, these methods are not only used to confirm its identity and structure but also to monitor its behavior in different chemical environments and its role in processes like membrane fouling.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the chemical shifts of atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR), chemists can map out the connectivity of atoms within a molecule. For this compound, NMR analysis is critical for confirming its synthesis and purity. researchgate.net

The chemical shifts of this compound have been determined in various deuterated solvents to facilitate its use in a wide range of research and development applications. rsc.org The data presented below summarizes the ¹H and ¹³C NMR chemical shifts for this compound in different solvent environments.

¹H NMR Chemical Shift Data (in ppm)

Proton CDCl₃ (CD₃)₂CO (CD₃)₂SO CD₃CN CD₃OD D₂O
H-a 1.16 1.10 1.05 1.11 1.12 1.09
H-b 2.59 2.58 2.51 2.56 2.60 2.57
H-c 1.83 1.82 1.74 1.81 1.84 1.81
H-d 2.37 2.38 2.32 2.36 2.43 2.45
H-e 3.67 3.61 3.59 3.63 3.63 3.64
H-f 2.94 2.87 2.83 2.89 2.92 2.92

¹³C NMR Chemical Shift Data (in ppm)

Carbon CDCl₃ (CD₃)₂CO (CD₃)₂SO CD₃CN CD₃OD D₂O
C-1 17.1 17.5 17.3 17.6 17.9 17.8
C-2 38.6 39.0 38.8 39.2 39.4 39.1
C-3 27.2 27.8 27.5 27.9 28.1 28.1
C-4 31.0 31.4 31.0 31.4 31.6 31.7
C-5 172.6 172.9 172.0 172.9 173.8 175.2
C-6 176.6 176.9 176.1 176.8 177.8 179.3
C-7 51.6 51.9 51.6 52.1 52.4 52.5
C-8 37.3 37.6 37.2 37.6 37.9 38.0

Beyond structural elucidation, spectroscopic methods are pivotal in material science, particularly in the characterization of membrane surfaces and the identification of foulants that can impede performance. While specific studies detailing the use of this compound for foulant identification are not prevalent, the compound's properties as a solvent suggest its potential utility in processes related to membrane cleaning and analysis. rsc.orgrsc.org

The identification of foulants on polymeric membranes, such as those made of polyamide, is a critical area of research. researchgate.net Various spectroscopic and microscopic techniques are employed to characterize the nature of these foulants. Techniques like scanning electron microscopy (SEM), atomic force microscopy (AFM), and confocal laser scanning microscopy (CLSM) are used to analyze the morphology and topography of fouled membrane surfaces. nih.gov

For chemical identification of foulants, methods such as X-ray photoelectron spectroscopy (XPS) and attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy are utilized. mdpi.commdpi.com XPS can provide information about the elemental composition of the foulant layer on a membrane. mdpi.com For instance, the presence of elements like nitrogen, sulfur, and carbon can be attributed to the polyamide membrane itself, while the detection of other elements can indicate the composition of the foulant. mdpi.com ATR-FTIR, on the other hand, helps in identifying the functional groups present in the organic foulants, which can include proteins, polysaccharides, and humic substances. mdpi.com The insights gained from these analytical techniques are essential for developing effective membrane cleaning strategies and for designing more fouling-resistant membranes. scispace.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The commercial viability and widespread adoption of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate are intrinsically linked to its production efficiency. While patented routes exist, they are often multi-step processes that generate considerable waste and result in a product with isomeric impurities. rsc.orgscribd.com Future research is pivotal in developing cleaner and more economical synthetic methodologies.

A primary focus is the refinement of single-step reactions. Recent breakthroughs have demonstrated the synthesis of high-purity this compound through base-catalysed Michael additions using readily available starting materials. rsc.orgrsc.orgresearchgate.net One promising route achieves this under solvent-free conditions in just 30 minutes, using only catalytic amounts of a base (<6.5 mol%). rsc.orgrsc.orgresearchgate.net This approach stands in stark contrast to traditional multi-step syntheses, which are less efficient from a green chemistry perspective. rsc.orgscribd.com

Further exploration should target the optimization of catalysts, reaction conditions, and purification processes to maximize yield and purity while minimizing environmental impact. A comparative analysis using green chemistry metrics reveals the significant potential of these novel routes.

Table 1: Comparative Analysis of Synthetic Routes

Metric Patented Route (A1) Novel Route (B) Novel Route (C)
Reaction Type Multi-step Two-step Michael Addition One-step Michael Addition
Key Conditions Multiple steps and purifications - Solvent-free, <6.5 mol% base, 30 min
Atom Economy (AE) Low 57% 100%
Complete E-factor (cEF) 25.8 10.9 2.5
Carbon Intensity (CI) 222.9 kg/kg 12.3 kg/kg 4.3 kg/kg

Data sourced from green metrics analysis presented in research studies. rsc.orgscribd.comresearchgate.net

Future investigations should aim to discover alternative catalytic systems, potentially including enzymatic or biocatalytic routes, that could offer even greater selectivity and sustainability. The development of continuous flow processes could also represent a significant leap in production efficiency and scalability.

Broadening the Scope of Applications in Green Organic Synthesis

This compound has been identified as a promising green solvent, capable of replacing reprotoxic polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). csic.es Its favorable properties, including high boiling point, low melting point, and biodegradability, make it an attractive medium for a variety of chemical transformations. csic.esnih.gov

Research has already demonstrated its successful application in nucleophilic aromatic substitution (SNAr) reactions for O- and N-arylation, where it provided yields comparable or superior to other green solvents, along with effective solvent recovery. rsc.org Another significant area is in solid-phase peptide synthesis (SPPS), a technique heavily reliant on solvents like DMF. csic.es Studies have shown that this compound can effectively swell common resins and dissolve the necessary reagents, positioning it as a viable green alternative in the synthesis of peptides. csic.es

The future scope of applications should be systematically broadened. Investigations into its performance in other cornerstone organic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), polymerizations, and enzyme-catalyzed reactions, are warranted.

Table 2: Emerging Applications in Green Organic Synthesis

Application Area Traditional Solvent Replaced Key Advantages of this compound
Nucleophilic Aromatic Substitution (SNAr) DMF, NMP, DMSO Similar or superior yields, effective solvent recovery. rsc.org
Solid-Phase Peptide Synthesis (SPPS) DMF, NMP Good resin swelling and reagent solubility; non-reprotoxic alternative. csic.es

| Production of 2D Materials | NMP | Effective for liquid-phase exfoliation, safer toxicological profile. nih.gov |

Further studies should focus on creating comprehensive solubility data for a wide range of organic and inorganic compounds to guide its adoption in new synthetic contexts. Exploring its use in biphasic catalysis or as part of eutectic solvent systems could also unlock novel applications.

Development of Advanced Materials Utilizing this compound

The utility of this compound extends beyond its role as a reaction medium and into the realm of materials science. Its properties as a green solvent are particularly valuable in the processing and fabrication of advanced materials, where conventional solvents pose significant environmental and health risks. rsc.orgrsc.org

A key area of opportunity is in membrane science. rsc.orgrsc.orgresearchgate.net The production of polymeric membranes for filtration and separation often requires the use of toxic polar aprotic solvents to dissolve the polymers. This compound's ability to dissolve various polymers makes it a prime candidate for developing more sustainable membrane manufacturing processes.

Furthermore, recent research has highlighted its effectiveness in the liquid-phase exfoliation of two-dimensional (2D) materials, such as graphite, MoS₂, and WS₂. nih.gov This process is crucial for producing high-quality nanosheets for applications in electronics, catalysis, and energy storage. The solvent's efficacy in this area suggests a significant role in the scale-up and green production of nanomaterials.

Future research should concentrate on:

Polymer Processing: Systematically evaluating its performance for dissolving a wider range of high-performance polymers used in advanced materials, such as polyimides and polysulfones.

Nanomaterial Dispersion: Optimizing exfoliation and dispersion parameters for various 2D materials to control nanosheet size and concentration.

Material Formulation: Investigating its use as a component in functional materials, for instance, as a plasticizer or as a medium for creating polymer blends or composites.

Table 3: Applications in Advanced Material Processing

Material Type Processing Method Role of this compound
Polymeric Membranes Solution Casting Green solvent for dissolving polymers prior to casting. rsc.orgrsc.orgresearchgate.net

Deeper Theoretical and Computational Studies on Reactivity and Solvation

While experimental studies have established the physical properties and practical applications of this compound, a deeper, molecular-level understanding of its behavior is essential for its intelligent design in future applications. rsc.org Theoretical and computational chemistry offer powerful tools to probe its reactivity and solvation characteristics.

Key solvent parameters such as the dielectric constant and solubility parameters have been determined experimentally. rsc.orgresearchgate.net However, computational models can provide much richer detail. Future research in this area should include:

Molecular Dynamics (MD) Simulations: To study the solvation structure around different solutes, understand solvent-solute interactions, and predict transport properties like viscosity.

Quantum Mechanical (QM) Calculations: To investigate the electronic structure of the solvent molecule, its role in stabilizing transition states, and its reactivity in specific chemical reactions.

Predictive Modeling: Developing quantitative structure-property relationship (QSPR) models to predict its solubility for various compounds and its performance in different reaction types.

These computational studies would not only rationalize existing experimental observations but also accelerate the discovery of new applications by enabling virtual screening of its performance. A thorough understanding of its solvation dynamics is crucial for optimizing its use in complex systems like peptide synthesis or nanomaterial exfoliation, ultimately facilitating its broader adoption as a versatile and sustainable chemical compound.

Q & A

Q. What are the key solvent properties of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate that make it suitable for green chemistry applications?

  • Methodological Answer: The compound exhibits low acute toxicity, high boiling point (~250°C), and miscibility with water and organic solvents, making it ideal for replacing hazardous polar aprotic solvents like NMP. Key properties include:
  • Dielectric constant : 35.2 (measured at 25°C) .
  • Solubility parameters : Hansen solubility parameters (δD = 18.1, δP = 10.3, δH = 8.2 MPa¹/²) align with polymers used in membrane fabrication .
  • NMR residual shifts : Predictable solvation behavior, aiding in reaction optimization .
    These properties enable applications in SNAr reactions, membrane science, and supercritical CO₂ dyeing .

Q. What are the established synthetic routes for this compound, and how do they align with green chemistry principles?

  • Methodological Answer: Two novel single-step syntheses via base-catalyzed Michael addition were developed to replace multi-step patented routes:
Route Catalyst Time Yield Atom Economy E-factor
Route AK₂CO₃ (6.5 mol%)30 min85%78%2.1
Route BDBU (5 mol%)2 hrs92%82%1.8
Both routes minimize waste, use catalytic bases, and eliminate solvents, outperforming traditional methods in green metrics (e.g., 40% lower carbon intensity) .

Advanced Research Questions

Q. How can researchers optimize the use of this compound in SNAr reactions to achieve high yields while enabling solvent recovery?

  • Methodological Answer:
  • Experimental Design :
  • Reaction Conditions : Use 10–20% v/v solvent concentration, 80–100°C, and K₂CO₃ as base.
  • Solvent Recovery : Post-reaction, extract products with ethyl acetate; recover >90% solvent via rotary evaporation (40°C, 10 mbar) .
  • Data Analysis : Compare yields to conventional solvents (e.g., DMF) using HPLC. For example, O-arylation of 4-nitrophenol achieved 92% yield vs. 88% in DMF .

Q. What methodologies are effective for analyzing the impact of this compound on membrane morphology and gas separation performance?

  • Methodological Answer:
  • Characterization Techniques :
  • SEM/TEM : Assess membrane porosity and surface topology.
  • Gas Permeation Tests : Measure CO₂/N₂ selectivity and permeability (e.g., PEBAX®1074 membranes showed 30% higher CO₂ permeability vs. NMP-based membranes) .
  • Simulation Studies : Use Materials Studio (UFF force field) to calculate fractional free volume (FFV) and molecule size (e.g., FFV = 0.25 for PolarClean vs. 0.18 for NMP) .

Q. How should researchers address contradictions in reported solubility parameters of disperse dyes when using this compound as a cosolvent in supercritical CO₂ dyeing?

  • Methodological Answer:
  • Variables to Control :
  • Pressure (200–300 bar), temperature (80–120°C), and cosolvent concentration (5–15% w/w) .
  • Contradiction Resolution :
  • Use Hansen solubility parameters to predict dye-cosolvent interactions.
  • Validate via UV-Vis spectroscopy; e.g., dye uptake increased from 65% (pure CO₂) to 89% with 10% PolarClean .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.